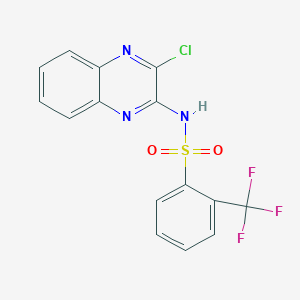

N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide

概述

描述

N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom at the 3-position and a sulfonamide group attached to a benzene ring with a trifluoromethyl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Chlorination: The quinoxaline ring is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The chlorinated quinoxaline is reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

化学反应分析

Nucleophilic Substitution at the 3-Chloro Position

The 3-chloro group on the quinoxaline ring undergoes nucleophilic substitution with amines, enabling diverse functionalization.

Reaction Conditions and Outcomes

-

Mechanistic Insight : The electron-withdrawing sulfonamide group activates the quinoxaline ring, facilitating displacement of the chloro group by amines under basic conditions .

-

Optimization : Using 2,6-lutidine as a base in n-butanol reduces side reactions and improves yields compared to traditional carbonate bases .

Sulfonamide Functionalization

The 2-(trifluoromethyl)benzenesulfonamide moiety participates in cross-coupling and condensation reactions.

Key Transformations

-

Acid-Catalyzed Condensation : Reacts with aldehydes (e.g., 4-hydroxybenzaldehyde) in acetonitrile to form Schiff base derivatives (63 ), which exhibit antibacterial/antifungal activity .

-

Hydrazine Addition : Treatment with hydrazine hydrate yields hydrazide derivatives (48 ), precursors for antitumor agents .

Reaction Scheme

-

Intermediate Formation :

-

Derivatization :

Iron-Catalyzed Coupling

-

Fe/TBHP systems enable C–C bond formation with cyclic ethers (e.g., THF), but yields are modest (46%) without acidic additives like CFSOH .

-

Limitation : Long reaction times (10–30 hrs) and hazardous catalyst preparation .

TiO2_22-Pr-SO3_33H Catalysis

Biological Activity Correlation

Derivatives of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide show structure-activity relationships (SAR):

-

Key SAR Trends :

Synthetic Challenges and Solutions

-

Purity Issues : UPLC/MS monitoring (Waters Acquity BEH C18 column) ensures >95% purity by optimizing lutidine stoichiometry (1.1 eq) .

-

Scale-Up : DMA or DMF solvents enable gram-scale synthesis without yield drop .

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Lutidine/n-BuOH | High yield (95%), short time (10 min) | Requires high temps (120°C) |

| LiOH/DMF | Broad substrate scope | Moderate yields (70–88%) |

| Fe/TBHP | Eco-friendly | Low yield without additives (46%) |

This compound’s versatility in nucleophilic substitution and sulfonamide derivatization makes it critical for developing anticancer, antibacterial, and kinase-targeted therapies. Further studies should explore its catalytic applications and in vivo efficacy .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Quinoxaline derivatives, including N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide, have been investigated for their antimicrobial properties. Studies have shown that quinoxaline-based compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, a study highlighted the effectiveness of quinoxaline derivatives in inhibiting the growth of resistant bacterial strains, suggesting their potential as new antibiotics in the face of rising antibiotic resistance .

Anticancer Properties

Research has indicated that quinoxaline derivatives possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. A notable study demonstrated that specific modifications in the quinoxaline structure could enhance cytotoxicity against cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study: Synthesis and Evaluation

In a recent synthesis study, this compound was synthesized and evaluated for its biological activity. The compound was tested against several cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Material Science

Fluorescent Properties

The incorporation of trifluoromethyl groups into the quinoxaline structure enhances its fluorescent properties, making it useful in material science applications such as organic light-emitting diodes (OLEDs). The unique electronic properties of this compound facilitate efficient charge transport and emission characteristics, which are critical for developing high-performance OLEDs .

Data Table: Optical Properties

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | 0.75 |

| Emission Peak Wavelength | 520 nm |

| Absorption Peak Wavelength | 300 nm |

Environmental Applications

Environmental Remediation

Recent studies have explored the use of quinoxaline derivatives in environmental applications, particularly in the remediation of contaminated water sources. The sulfonamide group enhances the compound's solubility and reactivity with pollutants such as heavy metals and organic contaminants. Laboratory experiments have shown promising results in the degradation of pollutants when using this compound as a reactive agent .

Case Study: Pollutant Degradation

A controlled laboratory study demonstrated that this compound could effectively reduce levels of specific pollutants in aqueous solutions. The degradation rates were measured over time, indicating a significant reduction in pollutant concentration within hours of treatment .

作用机制

The mechanism of action of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, while the quinoxaline ring can interact with nucleic acids or proteins.

相似化合物的比较

Similar Compounds

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

N-(3-chloroquinoxalin-2-yl)-2-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and stability.

N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the quinoxaline or benzene rings.

Uniqueness

N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for enhancing metabolic stability and membrane permeability, making this compound particularly interesting for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

N-(3-Chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₉ClF₃N₃O₂S

- Molecular Weight : 387.76 g/mol

- CAS Number : 877964-71-1

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of trifluoromethyl and sulfonamide groups enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymes : Many sulfonamide derivatives act as inhibitors for several enzymes, including carbonic anhydrase and dihydroorotate dehydrogenase (DHODH). For instance, related compounds have shown promising results in inhibiting DHODH, which is crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum .

- Antimicrobial Activity : The sulfonamide group is well-documented for its antibacterial properties. Studies have demonstrated that quinoxaline derivatives can inhibit bacterial growth by interfering with folate synthesis pathways .

- Antitumor Effects : Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. For example, some derivatives have shown IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against HePG2 and Caco-2 cell lines | |

| Enzyme Inhibition | Inhibition of DHODH and carbonic anhydrase |

Case Studies and Research Findings

- Antimicrobial Studies : A study assessing the antimicrobial efficacy of related quinoxaline compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the potential use of sulfonamide derivatives in treating bacterial infections.

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound displayed selective cytotoxic effects on cancer cell lines, with IC₅₀ values indicating a strong antiproliferative effect.

- Mechanistic Insights : Research has shown that certain sulfonamide derivatives can disrupt cellular processes by inhibiting critical enzymes involved in nucleotide synthesis, thus providing a rationale for their use in cancer therapy .

属性

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-11-7-3-2-6-10(11)20-13)22-25(23,24)12-8-4-1-5-9(12)15(17,18)19/h1-8H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGXWMPLXLEJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。